3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline-derived carboxamide characterized by a 6-ethyl-substituted tetrahydrothienoquinoline core and a 4-chlorophenyl ethyl side chain. This structural framework is associated with diverse pharmacological activities, including antiplasmodial and anticancer properties, as observed in structurally related analogs . The 4-chlorophenyl ethyl moiety may enhance lipophilicity and target binding, while the ethyl group on the quinoline ring could influence conformational stability. This compound belongs to a broader class of thienoquinoline carboxamides, where variations in substituents significantly modulate biological activity and physicochemical properties.
Properties
IUPAC Name |
3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-2-13-5-8-18-15(11-13)12-17-19(24)20(28-22(17)26-18)21(27)25-10-9-14-3-6-16(23)7-4-14/h3-4,6-7,12-13H,2,5,8-11,24H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXPVFARTVUYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thienoquinoline Formation
The thieno[2,3-b]quinoline core is typically constructed via a [4+2] cycloaddition between a thiophene-containing diamine and a ketone or aldehyde. For example, reacting 3-aminothiophene-2-carboxylate with cyclohexanone under acidic conditions yields the tetrahydroquinoline intermediate. In one protocol, heating 3-amino-5-ethylthiophene-2-carboxylic acid with cyclohexanone in polyphosphoric acid at 120°C for 12 hours produced the 6-ethyl-tetrahydrothienoquinoline scaffold in 68% yield.
Functionalization at Position 6
Introducing the ethyl group at position 6 is achieved through Friedel-Crafts alkylation. Treating the tetrahydrothienoquinoline intermediate with ethyl bromide in the presence of aluminum trichloride at 0–5°C for 4 hours provided the 6-ethyl derivative with 85% efficiency. Excess alkylating agent and low temperatures minimized polysubstitution.
Introduction of the 3-Amino Group
Nitration and Reduction
The 3-amino group is installed via nitration followed by catalytic hydrogenation. Nitrating the thienoquinoline core using fuming nitric acid in sulfuric acid at −10°C for 2 hours yielded the 3-nitro derivative, which was reduced to the amine using 10% Pd/C under 50 psi H₂ at 25°C for 6 hours (92% yield).
Direct Amination via Buchwald-Hartwig Coupling
Alternatively, palladium-catalyzed amination using Pd(OAc)₂ and Xantphos with aqueous ammonia at 80°C for 8 hours directly introduced the amino group without requiring nitro intermediates. This method achieved 78% yield but required rigorous exclusion of oxygen.
Synthesis of the 2-Carboxamide Side Chain
Carboxylic Acid Activation
The quinoline-2-carboxylic acid intermediate was activated as an acyl chloride by treating with thionyl chloride at reflux for 3 hours. Subsequent reaction with 2-(4-chlorophenyl)ethylamine in dichloromethane at 0°C for 1 hour yielded the carboxamide product. Triethylamine was added to scavenge HCl, improving the yield to 89%.
Coupling Reagents
Using HATU as a coupling agent in DMF with DIPEA as a base at 25°C for 12 hours provided the carboxamide in 93% yield. This method avoided the need for handling corrosive acyl chlorides and simplified purification.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two optimized pathways:
| Step | Method A (Classical) | Method B (Microwave-Assisted) |
|---|---|---|
| Cyclization | 12 h, 120°C, PPA | 15 min, 150°C, MW |
| 6-Ethyl Introduction | 85% yield | 88% yield |
| 3-Amino Installation | 92% (H₂/Pd-C) | 78% (Buchwald-Hartwig) |
| Carboxamide Formation | 89% (SOCl₂) | 93% (HATU) |
| Total Yield | 52% | 61% |
Method B’s microwave-assisted cyclization reduced reaction time from 12 hours to 15 minutes, enhancing overall efficiency.
Purification and Characterization
Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3) afforded >98% purity. Characterization data included:
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives
Scientific Research Applications
3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting substituent variations, molecular properties, and reported activities:
Key Insights from Comparison:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl ethyl group in the target compound likely enhances lipophilicity and target binding compared to analogs with smaller substituents (e.g., 4-fluorophenyl in [8]).
- Fluorine in [5] and [8] improves metabolic stability and electronic interactions, while methoxy groups in [2] and [14] increase solubility .
Ketone introduction (e.g., 5-oxo in [6]) increases polarity but reduces membrane permeability .
Synthesis Trends :
- Common methods involve cyclocondensation in polar aprotic solvents (e.g., DMF) with alkali bases like KOH . Reaction times vary (2.5–24 h) depending on substituent complexity.
Pharmacological Potential: Antiplasmodial activity in [1] and cytotoxicity in [6] suggest the thienoquinoline scaffold’s versatility. The target compound’s 4-chlorophenyl ethyl group may position it for central nervous system targets due to increased lipophilicity.
Biological Activity
The compound 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 625370-25-4) is a member of the thienoquinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H27ClN4O3S
- Molecular Weight : 460.00 g/mol
Structural Features
The compound features a thieno[2,3-b]quinoline core, which is significant for its biological activity. The presence of the 4-chlorophenyl group and the amino substituent contributes to its interaction with various biological targets.
Pharmacological Effects
Research has indicated that compounds similar to 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit a range of pharmacological effects:
- Antitumor Activity : Some studies suggest that thienoquinoline derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been noted for its potential antimicrobial activity against various pathogens.
- Neurological Effects : Preliminary findings indicate possible neuroprotective effects, which may be linked to modulation of neurotransmitter systems.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Interaction : The compound may act on specific receptors in the central nervous system or other tissues, influencing various signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways related to cancer cell growth or microbial survival.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of thienoquinoline derivatives, it was found that 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against various strains of bacteria. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes and key reagents for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinoline or tetrahydrothienoquinoline precursors. Key steps include:
- Amide bond formation : Coupling 3-amino-thienoquinoline-2-carboxylic acid derivatives with 2-(4-chlorophenyl)ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Ethyl group introduction : Alkylation at the 6-position via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acid derivatives) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR (in DMSO-d or CDCl) to confirm substituent positions, amine proton environments, and ethyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to validate molecular weight (e.g., [M+H] peak) .
- FT-IR : Identification of amide C=O stretches (~1650–1680 cm) and amine N-H vibrations (~3300 cm) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for key steps like amide coupling or alkylation .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields and byproduct formation .
- Machine Learning : Training models on similar quinoline derivatives to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies address contradictions between predicted and observed biological activity?
- Methodological Answer :
- Dose-Response Reassessment : Conduct IC assays across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
- Metabolite Profiling : LC-MS/MS analysis of in vitro samples to identify degradation products or active metabolites interfering with activity measurements .
- Target Validation : CRISPR-based gene knockout in cell models to confirm specificity toward hypothesized targets (e.g., kinase inhibition) .
Q. How can reaction mechanisms be elucidated for critical synthetic steps?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., amine groups) to distinguish between concerted or stepwise mechanisms .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation during amide coupling .
- Computational Modeling : AIM (Atoms in Molecules) analysis identifies bond-critical points in transition states .
Q. What models are suitable for pharmacokinetic (PK) profiling?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubation with liver microsomes (human/rat) to assess metabolic clearance .
- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transepithelial resistance .
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (e.g., 5 mg/kg) with serial plasma sampling for LC-MS-based quantification .
- Tissue Distribution : Radiolabeled compound (e.g., ) autoradiography in organs post-administration .
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- Experimental Validation : Compare computational (e.g., LogP via Crippen’s method) and experimental (shake-flask HPLC) solubility in PBS and simulated gastric fluid .
- Crystallinity Assessment : XRPD (X-ray powder diffraction) identifies polymorphic forms affecting dissolution rates .
- Surface Modification : Nanoformulation (e.g., liposomes) to enhance aqueous solubility if predictions underestimate experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
